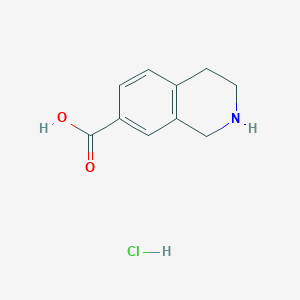

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline derivatives can be synthesized through several methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Pomeranz-Fritsch reaction . These methods typically involve the cyclization of phenylethylamine derivatives with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride often employs the Pictet-Spengler reaction due to its efficiency and scalability. This method involves the condensation of phenylethylamine with an aldehyde, followed by cyclization to form the tetrahydroisoquinoline core .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The tetrahydroisoquinoline core undergoes oxidation and reduction to form diverse derivatives. For example:

-

Oxidation : Using agents like KMnO₄ or CrO₃, the tetrahydroisoquinoline ring can be oxidized to aromatic isoquinoline derivatives .

-

Reduction : LiAlH₄ or NaBH₄ reduces carbonyl groups or modifies substituents (e.g., converting esters to alcohols) .

Substitution and Functionalization

The carboxylic acid and amine groups enable regioselective substitutions:

-

N-Acylation : Reacting with acyl chlorides (e.g., acetic anhydride or pyridine-2,6-bis(carbonyl chloride)) introduces amide bonds, forming ligands for coordination chemistry .

-

Esterification : Methanol and HCl convert the carboxylic acid to its methyl ester, a precursor for further derivatization .

Coordination Chemistry and Catalysis

Tetrahydroisoquinoline-carboxylic acid derivatives act as ligands for transition metals, forming complexes with Cu²⁺, Co²⁺/³⁺, and Fe³⁺. These coordination compounds exhibit catalytic activity in enantioselective reactions:

Table 1: Catalytic Performance in Henry Reaction (Nitroaldol Addition)

| Catalyst | Substrate | Temp. | Conversion | ee (%) | Configuration |

|---|---|---|---|---|---|

| Cu²⁺ complex | 4-Nitrobenzaldehyde | 0°C | 30% | 61.7 | R |

| Co³⁺ complex | 4-Nitrobenzaldehyde | 20°C | 100% | 6.1 | R |

| Co²⁺ complex | 4-Nitrobenzaldehyde | 20°C | 50% | 7.3 | S |

Key Findings :

-

The Cu²⁺ complex showed the highest enantioselectivity (61.7% ee) but low conversion (30%) .

-

Steric hindrance from 2-nitrobenzaldehyde reduced catalytic efficiency (12.3% ee) .

Table 2: Michael Addition Catalysis

| Catalyst | Substrate | Temp. | Conversion | ee (%) |

|---|---|---|---|---|

| Fe³⁺ complex | Ethyl 2-oxocyclohexanecarboxylate | 20°C | 100% | 7.2 |

Low enantioselectivity here suggests steric limitations of the ligand architecture .

Enzymatic Deracemization

A chemoenzymatic method using Fusarium solani D-amino acid oxidase (FsDAAO) enables redox deracemization of racemic tetrahydroisoquinoline carboxylic acids:

-

Process : Kinetic resolution followed by ammonia-borane reduction yields (S)-enantiomers with >99% ee .

-

Scale-Up : Preparative-scale reactions achieved 82% isolated yield for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Conformational Dynamics

NMR and computational studies reveal that amide derivatives (e.g., 2,6-bis[((3S)-3-(methoxycarbonyl)-tetrahydroisoquinolin-2-yl)carbonyl]pyridine) exist as mixtures of rotamers due to hindered rotation around C–N bonds. These conformers impact catalytic activity in enantioselective reactions .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- CAS Number : 220247-71-2

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage Conditions | Inert atmosphere, Room Temperature |

Pharmacological Applications

THIQ-7-CA has shown promising results in the treatment of dopaminergic nerve diseases, particularly Parkinson's disease. Research indicates that derivatives of tetrahydroisoquinoline can enhance dopaminergic activity, making them potential candidates for neuroprotective drugs .

Case Study: Parkinson's Disease Treatment

A study highlighted the efficacy of THIQ derivatives in forming pharmaceutical compositions that combine with known dopaminergic drugs like levodopa. These combinations have been shown to improve therapeutic outcomes in patients suffering from Parkinson's disease .

Synthesis of Pharmaceuticals

THIQ-7-CA serves as a versatile intermediate in the synthesis of various bioactive compounds. Its unique structure allows it to mimic natural amino acids, thereby facilitating the design of peptidomimetics.

Example: Peptide Design

The incorporation of THIQ-7-CA into peptide sequences has led to the development of novel compounds that exhibit enhanced biological activity compared to their natural counterparts. For instance, substituting THIQ for proline in certain peptides has resulted in improved stability and activity .

Chemoenzymatic Synthesis

Recent advancements have demonstrated the use of chemoenzymatic methods for synthesizing optically pure THIQ derivatives. A notable method involves using D-amino acid oxidase from Fusarium solani, which exhibits high enantioselectivity and efficiency in producing enantiomerically pure compounds .

Table: Summary of Chemoenzymatic Methods

| Method | Enzyme Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| D-Amino Acid Oxidase | Fusarium solani M-0718 | 82 | >99 |

| Ammonia-Borane Combination | N/A | 73 | >99 |

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways:

Neurotransmitter Pathways: The compound can modulate neurotransmitter levels, potentially offering neuroprotective effects.

Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, such as monoamine oxidase.

Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with similar biological activities but different structural features.

Phenylalanine Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride (THIQ) is a notable compound within the isoquinoline family, recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

THIQ belongs to a class of isoquinoline derivatives known for their significant roles in various biochemical processes. It has been shown to interact with numerous enzymes and proteins, influencing cellular functions and signaling pathways. Its potential applications span across medicinal chemistry, particularly in the development of drugs targeting neurodegenerative disorders and cancer.

Target Interactions:

THIQ and its derivatives exhibit interactions with several biological targets:

- αIIbβ3 Integrin: THIQ compounds act as antagonists to this integrin involved in platelet aggregation.

- Apoptosis Regulation: Certain THIQ derivatives bind to Bcl-2 and Mcl-1 proteins, which play critical roles in apoptosis regulation in cancer cells.

Cellular Effects:

THIQ influences various cellular processes:

- Modulation of signaling pathways related to cell proliferation and apoptosis.

- Impact on gene expression and cellular metabolism.

1. Anticancer Properties

Research indicates that THIQ derivatives possess significant anticancer activity. A study highlighted that specific THIQ modifications enhance binding affinity to apoptosis-regulating proteins. The lead compound showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner.

2. Metabolic Effects

KY-021, a derivative of THIQ, was identified as a potent PPAR gamma agonist with an EC50 of 11.8 nM. This compound effectively reduced plasma glucose and triglyceride levels in diabetic mouse models, suggesting its potential utility in treating metabolic disorders such as diabetes.

3. Neuroprotective Effects

THIQ compounds have demonstrated neuroprotective effects in various studies, indicating their potential application in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A series of novel THIQ derivatives were synthesized and evaluated for anticancer activity. Modifications to the THIQ structure enhanced binding affinity to target proteins involved in apoptosis regulation. The study demonstrated that specific structural changes could significantly improve therapeutic efficacy.

Case Study 2: Metabolic Regulation

In animal models, KY-021 improved metabolic parameters by activating PPAR gamma pathways. It reduced triglyceride levels and improved glucose tolerance without notable toxicity over extended periods.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOPPOUJUYGRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697602 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220247-71-2 | |

| Record name | 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220247-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.